N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various physiological processes, such as sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
It inhibits the COX isoenzymes, which are catalysts of arachidonic acid conversion to prostaglandin G . This is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
Given its structural components, it can be inferred that it may exhibit the analgesic and anti-inflammatory effects of naproxen , as well as the neuromodulatory effects of tryptamine derivatives .
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide typically involves the reaction between tryptamine and cyclopropanecarboxylic acid. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can be compared with other indole derivatives, such as:
- N-[2-(1H-indol-3-yl)ethyl]acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
These compounds share the indole moiety but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(10-5-6-10)15-8-7-11-9-16-13-4-2-1-3-12(11)13/h1-4,9-10,16H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCPACQGRRXTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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